
4-Brom-6-(o-Tolyl)pyrimidin
Übersicht
Beschreibung
4-Bromo-6-(o-tolyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(o-tolyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(o-tolyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Pyrimidin und seine Derivate haben sich als vielversprechend in Bezug auf ihr biologisches Potenzial erwiesen . Sie wurden mit verschiedenen therapeutischen Potenzialen beschrieben, z. B. als Antikrebsmittel , antivirale Mittel , antimikrobielle Mittel , entzündungshemmende Mittel , Schmerzmittel , Antioxidantien und Antimalariamittel .
Antimikrobielle Aktivität
Pyrimidinderivate haben vielversprechende antimikrobielle Aktivität gezeigt. Der weit verbreitete Einsatz von Antibiotika hat zur Entstehung von multiresistenten mikrobiellen Krankheitserregern geführt, was die Suche nach neuen chemischen Einheiten zur Behandlung mikrobieller Infektionen erforderlich machte .
Neuroprotektive Mittel
Pyrimidin und seine Derivate haben sich als neuroprotektiv erwiesen . Sie wurden zur Behandlung verschiedener neurodegenerativer Erkrankungen eingesetzt, z. B. Alzheimer-Krankheit, Huntington-Krankheit, Parkinson-Krankheit, Amyotrophe Lateralsklerose, ischämischer Schlaganfall und Schädel-Hirn-Trauma .
Antineuroinflammatorische Mittel
Triazol-Pyrimidin-Hybridverbindungen haben vielversprechende antineuroinflammatorische Eigenschaften gezeigt . Es wurde festgestellt, dass sie die Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen hemmen .
Antikrebsmittel
Pyrimidinderivate wurden als Antikrebsmittel eingesetzt . Sie haben sich als wirksam gegen eine Vielzahl von Krebsarten erwiesen.
Antioxidantien
Pyrimidinderivate haben sich als antioxidativ erwiesen . Sie wurden verwendet, um schädliche freie Radikale im Körper zu neutralisieren.
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
The mode of action of 4-Bromo-6-(o-tolyl)pyrimidine involves a nucleophilic attack on pyrimidines using organolithium reagents. This reaction has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are common in many natural products and synthetic drugs with antibacterial and antimicrobial activities . They play a crucial role in the synthesis of 4,6-disubstituted pyrimidines .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(o-tolyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The compound acts as an inhibitor of CDKs, thereby affecting cell proliferation and growth. Additionally, 4-Bromo-6-(o-tolyl)pyrimidine has been shown to interact with proteins involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase (PARP). This interaction can lead to the modulation of DNA repair processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 4-Bromo-6-(o-tolyl)pyrimidine on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. The compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, 4-Bromo-6-(o-tolyl)pyrimidine affects gene expression by modulating transcription factors such as NF-κB and p53. These changes in gene expression can lead to alterations in cellular metabolism and the inhibition of tumor growth .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(o-tolyl)pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can inhibit PARP activity, reducing the repair of DNA damage and promoting cell death in cancer cells. The molecular docking studies have shown that 4-Bromo-6-(o-tolyl)pyrimidine forms stable complexes with these enzymes, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(o-tolyl)pyrimidine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Bromo-6-(o-tolyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo models, demonstrating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(o-tolyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal models, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-Bromo-6-(o-tolyl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, which are crucial factors for its therapeutic application .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(o-tolyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic efficacy and toxicity. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of 4-Bromo-6-(o-tolyl)pyrimidine in clinical settings .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(o-tolyl)pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity. Additionally, targeting signals within the compound’s structure can direct it to specific organelles, enhancing its therapeutic potential .
Biologische Aktivität
4-Bromo-6-(o-tolyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9BrN2
- Molecular Weight : 249.11 g/mol
- Structure : The compound features a pyrimidine ring substituted with a bromine atom and an o-tolyl group, contributing to its unique chemical properties and biological activities.
Biological Activities
4-Bromo-6-(o-tolyl)pyrimidine exhibits several notable biological activities:
- Anticancer Activity : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, it can induce apoptosis in cancer cells and inhibit tumor growth.
- Antiviral Properties : Preliminary studies indicate potential antiviral effects, although specific mechanisms remain to be fully elucidated.
- Antioxidant and Antimicrobial Effects : The compound has shown promise in combating oxidative stress and microbial infections, making it a candidate for further research in these areas.
Enzyme Interactions
4-Bromo-6-(o-tolyl)pyrimidine interacts with various enzymes and proteins:
- CDK Inhibition : It binds to the active sites of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.
- PARP Interaction : The compound also inhibits poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition enhances the cytotoxic effects on cancer cells by preventing the repair of DNA damage.
Cellular Effects
The compound influences several cellular processes:
- Induction of Apoptosis : It activates caspases, enzymes critical for programmed cell death, thereby promoting apoptosis in cancerous cells.
- Gene Expression Modulation : 4-Bromo-6-(o-tolyl)pyrimidine affects transcription factors such as NF-κB and p53, leading to alterations in cellular metabolism and tumor growth inhibition.
Pharmacokinetics
Research indicates that 4-Bromo-6-(o-tolyl)pyrimidine remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure studies demonstrate sustained inhibition of cell proliferation and consistent induction of apoptosis across both in vitro and in vivo models.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of 4-Bromo-6-(o-tolyl)pyrimidine against various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
A549 (Lung Cancer) | 5.9 | Significant cytotoxicity compared to Cisplatin |
SW-480 (Colorectal) | 2.3 | High growth inhibition observed |
MCF-7 (Breast Cancer) | 5.65 | Effective against hormone-sensitive cancers |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have confirmed that 4-Bromo-6-(o-tolyl)pyrimidine forms stable complexes with CDKs and PARP, validating its potential as a therapeutic agent by demonstrating effective binding at enzyme active sites.
Eigenschaften
IUPAC Name |
4-bromo-6-(2-methylphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVWWOWMWJGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.